

An In-Depth Technical Guide to (2S,3S)-2-Amino-3-methoxybutanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S,3S)-2-Amino-3-methoxybutanoic acid

Cat. No.: B017223

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 8, 2026

Abstract

This technical guide provides a comprehensive overview of **(2S,3S)-2-Amino-3-methoxybutanoic acid**, a chiral non-proteinogenic amino acid of increasing interest in medicinal chemistry and drug development. The guide details its chemical identity, including its IUPAC name and a comprehensive list of synonyms. It further explores its physicochemical properties, provides a detailed, field-proven protocol for its stereoselective synthesis, and discusses its critical applications in modern drug discovery, particularly in the realm of peptide therapeutics. The document is structured to serve as a practical resource for researchers and professionals engaged in the synthesis and application of modified amino acids.

Chemical Identity and Nomenclature

(2S,3S)-2-Amino-3-methoxybutanoic acid is a derivative of the amino acid threonine, specifically the L-allothreonine diastereomer, in which the hydroxyl group at the C3 position is methylated.

IUPAC Name

The systematically generated and preferred IUPAC name for this compound is **(2S,3S)-2-amino-3-methoxybutanoic acid**[\[1\]](#).

Synonyms and Identifiers

For practical laboratory and procurement purposes, a variety of synonyms and identifiers are in common use. These are crucial for accurate database searches and material acquisition.

Identifier Type	Identifier	Source
CAS Number	104195-80-4	Thermo Fisher Scientific
2076-53-1	PubChem [1]	
Common Synonyms	O-methyl-L-allothreonine	PubChem [1]
H-Allo-Thr(Me)-OH	PubChem [1]	
L-Allothreonine, O-methyl-	PubChem [1]	
allo-o-methyl-l-thr	Fisher Scientific	
(2S,3S)-2-amino-3-methoxybutanoic acid	PubChem [1]	
Commercial Codes	MFCD00142985	PubChem [1]
InChI Key	FYCWLJLGIAUCL-IMJSIDKUSA-N	PubChem [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **(2S,3S)-2-Amino-3-methoxybutanoic acid** is essential for its effective application in synthesis and formulation.

Property	Value	Source
Molecular Formula	C5H11NO3	PubChem[1]
Molecular Weight	133.15 g/mol	PubChem[1]
Appearance	White to off-white powder or flakes	Thermo Fisher Scientific
Solubility	Soluble in water	Fisher Scientific
XLogP3	-3.1	PubChem[1]
Topological Polar Surface Area	72.6 Å ²	PubChem[1]
Specific Optical Rotation	+25° to +29° (c=0.5 in 6 N HCl at 25°C, 589 nm)	Thermo Fisher Scientific

Stereoselective Synthesis: A Field-Proven Protocol

The stereoselective synthesis of **(2S,3S)-2-Amino-3-methoxybutanoic acid** is critical to its application, as the biological activity of resulting peptides is highly dependent on stereochemistry. The following protocol describes a reliable method starting from the commercially available L-allothreonine.

Rationale for Synthetic Strategy

The chosen synthetic route involves the protection of the amino and carboxylic acid functionalities of L-allothreonine, followed by the O-methylation of the secondary alcohol, and subsequent deprotection. This strategy is favored due to the high stereochemical fidelity and good overall yields. Protecting the amine and carboxyl groups prevents undesired side reactions during the methylation step, ensuring the regioselective methylation of the hydroxyl group.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(2S,3S)-2-Amino-3-methoxybutanoic acid**.

Step-by-Step Methodology

Step 1: Protection of L-allothreonine

- Amine Protection: Dissolve L-allothreonine (1 eq.) in a 1:1 mixture of dioxane and water. Add triethylamine (TEA, 2.5 eq.) and cool the solution to 0°C. Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the mixture with 1N HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-L-allothreonine.
- Carboxyl Protection: Suspend N-Boc-L-allothreonine (1 eq.) in anhydrous methanol and cool to -10°C. Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise. Stir the reaction at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain N-Boc-L-allothreonine methyl ester.

Step 2: O-Methylation

- Dissolve the protected L-allothreonine methyl ester (1 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0°C under a nitrogen atmosphere.
- Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise. Stir the mixture for 30 minutes at 0°C.
- Add methyl iodide (CH₃I, 2.0 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir for 16 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.

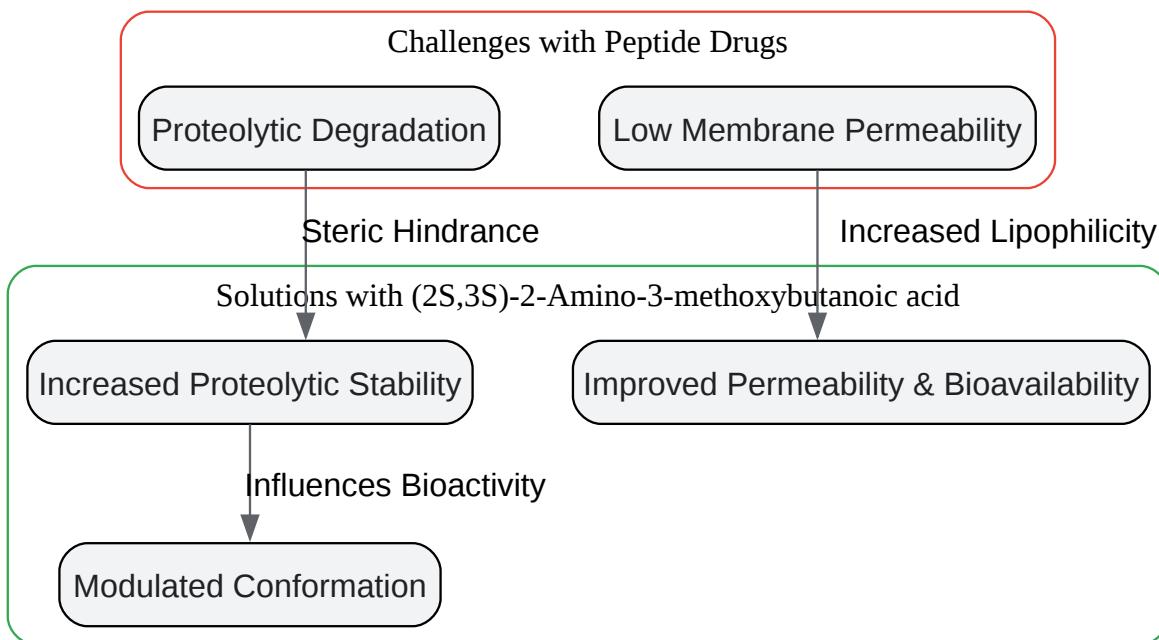
Step 3: Deprotection

- Saponification: Dissolve the methylated intermediate (1 eq.) in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq.) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. The organic layers are dried and concentrated to yield **N-Boc-(2S,3S)-2-amino-3-methoxybutanoic acid**.
- Boc-Deprotection: Dissolve the N-Boc protected amino acid in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10 eq.) and stir at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is triturated with diethyl ether to precipitate the final product, **(2S,3S)-2-Amino-3-methoxybutanoic acid**, as a white solid.

Applications in Drug Development

The incorporation of non-proteinogenic amino acids like **(2S,3S)-2-Amino-3-methoxybutanoic acid** into peptide-based drug candidates is a key strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability.

Enhancing Proteolytic Stability


The methylation of the hydroxyl group in the side chain of allothreonine can sterically hinder the approach of proteases, enzymes that degrade peptides. This modification can significantly increase the *in vivo* half-life of a peptide therapeutic, leading to improved efficacy and less frequent dosing regimens. The introduction of N-methylated amino acids is a well-established strategy to enhance resistance to enzymatic hydrolysis^{[2][3]}.

Modulation of Conformation and Bioactivity

The methoxy group can influence the local conformation of the peptide backbone. This can lead to a more favorable orientation for binding to a biological target, such as a receptor or an enzyme, potentially increasing the potency and selectivity of the drug. The N-methyl group can influence peptide conformation, potentially enhancing binding affinity to target receptors and improving overall biological activity^[2].

Improving Membrane Permeability

The introduction of a methyl group increases the lipophilicity of the amino acid residue. This can enhance the ability of a peptide to cross cell membranes, a critical factor for targeting intracellular proteins and improving oral bioavailability^[4].

[Click to download full resolution via product page](#)

Caption: Logic diagram illustrating the role of **(2S,3S)-2-Amino-3-methoxybutanoic acid** in overcoming challenges in peptide drug development.

Role as a Chiral Intermediate

Beyond its direct incorporation into peptides, **(2S,3S)-2-Amino-3-methoxybutanoic acid** serves as a valuable chiral building block in the synthesis of complex organic molecules. Its stereochemically defined structure is essential for creating stereospecific compounds, which is a critical aspect in the development of targeted therapies, including certain antibiotics and enzyme inhibitors[5]. For instance, related amino acid derivatives are key intermediates in the synthesis of carbapenem antibiotics[6].

Conclusion

(2S,3S)-2-Amino-3-methoxybutanoic acid is a versatile and valuable building block for the modern medicinal chemist. Its unique stereochemistry and the presence of a methoxy group offer strategic advantages in the design of peptide-based therapeutics with enhanced pharmacological properties. The synthetic protocol detailed herein provides a reliable and

reproducible method for its preparation, enabling further exploration of its potential in drug discovery and development. As the field of peptide therapeutics continues to evolve, the demand for well-characterized, non-proteinogenic amino acids like O-methyl-L-allothreonine is expected to grow, underscoring its importance in the development of next-generation medicines.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing.
- Singh, Y., Sharma, R., & Singh, J. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. *RSC Medicinal Chemistry*, 13(9), 1039-1065.
- Liguori, A., & Accetta, R. (2022). N-Methylated α -Amino Acids And Peptides: Synthesis And Biological Activity. *Mini-Reviews in Organic Chemistry*, 19(10), 1210-1225.
- CD Formulation. (n.d.). Methylated Peptide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151207, **(2S,3S)-2-Amino-3-methoxybutanoic acid**.
- MySkinRecipes. (n.d.). (2S,3R)-3-Methoxy-2-((Methoxycarbonyl)amino)butanoic acid.
- Lunan Pharmaceutical Group Corp. (2006). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxybutyrate by (2R,3S). Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (2S,3S)-2-Amino-3-methoxybutanoic acid | C5H11NO3 | CID 151207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. researchgate.net [researchgate.net]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2S,3R)-3-Methoxy-2-((Methoxycarbonyl)amino)butanoic acid [myskinrecipes.com]

- 6. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (2S,3S)-2-Amino-3-methoxybutanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b017223#2s-3s-2-amino-3-methoxybutanoic-acid-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com